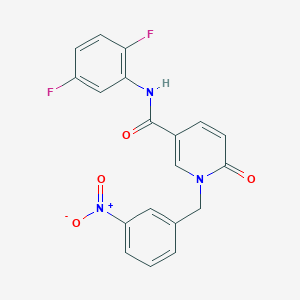

N-(2,5-difluorophenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

CAS No.: 899741-53-8

Cat. No.: VC5220740

Molecular Formula: C19H13F2N3O4

Molecular Weight: 385.327

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 899741-53-8 |

|---|---|

| Molecular Formula | C19H13F2N3O4 |

| Molecular Weight | 385.327 |

| IUPAC Name | N-(2,5-difluorophenyl)-1-[(3-nitrophenyl)methyl]-6-oxopyridine-3-carboxamide |

| Standard InChI | InChI=1S/C19H13F2N3O4/c20-14-5-6-16(21)17(9-14)22-19(26)13-4-7-18(25)23(11-13)10-12-2-1-3-15(8-12)24(27)28/h1-9,11H,10H2,(H,22,26) |

| Standard InChI Key | KIGUDAISIQOYRA-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC(=C1)[N+](=O)[O-])CN2C=C(C=CC2=O)C(=O)NC3=C(C=CC(=C3)F)F |

Introduction

Synthesis of Similar Dihydropyridine Derivatives

The synthesis of dihydropyridine derivatives typically involves multi-step reactions. For compounds like N-(2,4-difluorophenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide, the process often starts with the reaction of an aldehyde (e.g., 3-nitrobenzaldehyde) with an aniline derivative (e.g., 2,4-difluoroaniline) to form an intermediate, which then undergoes cyclization to produce the dihydropyridine core. The final step usually involves acylation with an appropriate carboxylic acid derivative.

Potential Applications and Mechanism of Action

Dihydropyridine derivatives are studied for their potential therapeutic applications, including interactions with specific biological targets. They may inhibit certain enzymes or modulate receptor activity, leading to altered cellular responses. This could involve interference with signaling pathways critical for cell proliferation or survival.

Stability and Reactivity

These compounds are likely stable under standard laboratory conditions but may decompose under extreme pH or temperature conditions. Their reactivity profile suggests potential for further functionalization through various chemical transformations.

Comparison with Similar Compounds

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume